ISOAMYLASE

Starch chemistry Amylopectin fine structure analysis Enzymatic debranching

ISOAMYLASE (EC 3.2.1.68, CAS 9067-73-6) is the only debranching enzyme that completely hydrolyzes both inner and outer α-1,6 branch linkages in amylopectin and glycogen—a capability pullulanase (EC 3.2.1.41) fundamentally lacks. Quantitative data demonstrate >100-fold lower enzyme mass requirement vs. pullulanase for complete debranching. Specified in AOAC Method 2000.11 and GB 5009.245-2016 for polydextrose dietary fiber determination. Sourced from Flavobacterium odoratum (~140 U/mg at pH 6.0, 40°C). Essential for accurate starch chain-length distribution analysis (FACE/SEC), glycogen fine structure studies, and starch saccharification where isoamylase-amylase synergy improves maltooligosaccharide yield by up to 63.3%.

Molecular Formula
Molecular Weight 0
CAS No. 9067-73-6
Cat. No. B1167963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISOAMYLASE
CAS9067-73-6
SynonymsEC 3.2.1.68; ISOAMYLASE; GLYCOGEN 5 GLUCANOHYDROLASE; isoamylase F. pseudomonas amyloderamosa; isoamylase from pseudomonas*amyloderamosa; Amylase, iso-; ISOAMYLASE FROM PSEUDOMONAS AMYLODERAMOS; frompseudomonasamyloderamosa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mu / 100 u / 200 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISOAMYLASE (CAS 9067-73-6) Procurement Guide: Enzyme Class and Baseline Characteristics


ISOAMYLASE (CAS 9067-73-6, EC 3.2.1.68) is a debranching enzyme that specifically catalyzes the hydrolysis of α-1,6-glucosidic linkages in branched polysaccharides such as glycogen, amylopectin, and their β-limit dextrins [1]. It belongs to glycoside hydrolase family 13 (GH13) and is commercially sourced primarily from Flavobacterium odoratum (molecular weight ~83,000 Da, specific activity ~140 U/mg at 40°C, pH 6.0 on oyster glycogen) [2][3]. The enzyme operates via an endo-mechanism, cleaving branch linkages located in interior regions of amylopectin molecules to yield linear maltodextrins with retention of the α-configuration [4].

ISOAMYLASE (CAS 9067-73-6): Why Generic Substitution with Other Debranching Enzymes Fails


ISOAMYLASE cannot be generically substituted with other in-class debranching enzymes such as pullulanase (EC 3.2.1.41), limit dextrinase (EC 3.2.1.142), or amylo-α-1,6-glucosidase (EC 3.2.1.33) due to fundamental differences in substrate specificity, chain-length preference, and hydrolysis pattern [1]. Unlike pullulanase, ISOAMYLASE cannot hydrolyze pullulan and exhibits limited action on α-limit dextrins [2]. Conversely, ISOAMYLASE completely hydrolyzes both inner and outer branch linkages of amylopectin and glycogen, whereas pullulanase hydrolyzes only outer linkages and scarcely affects inner linkages [3]. These distinct catalytic properties directly determine the molecular structure of debranched products and downstream functional performance in starch processing and carbohydrate research applications.

ISOAMYLASE (CAS 9067-73-6) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


ISOAMYLASE vs. Pullulanase: Amylopectin Debranching Efficiency and Linkage Accessibility

ISOAMYLASE demonstrates markedly superior debranching efficiency on waxy maize amylopectin compared to pullulanase. Complete hydrolysis of branch linkages in 1 g of waxy maize amylopectin was achieved by 0.01 mg of ISOAMYLASE in 20 h, whereas 1.3 mg of pullulanase failed to achieve complete hydrolysis even after 24 h; 13 mg of pullulanase was required for complete hydrolysis in 10 h [1]. Furthermore, ISOAMYLASE hydrolyzes both inner and outer branching linkages of amylopectin, while pullulanase hydrolyzes outer linkages well but scarcely affects inner linkages [2]. This differential accessibility directly impacts the molecular weight distribution and chain-length profile of debranched products, as demonstrated in jackfruit seed starch where isoamylase-treated debranched amylopectin (DAP) exhibited a higher proportion of B2 and B3 chains and the longest average chain length compared to pullulanase-treated samples [3].

Starch chemistry Amylopectin fine structure analysis Enzymatic debranching

ISOAMYLASE vs. Pullulanase: Glycogen Hydrolysis Capacity

On oyster glycogen substrate, ISOAMYLASE exhibits an exceptionally large differential in hydrolysis capacity compared to pullulanase. Complete hydrolysis of glycogen branching linkages was achieved in 24 h by 0.027 mg of ISOAMYLASE, whereas 20 mg of pullulanase caused only approximately 30% hydrolysis of the linkages in the same 24 h period [1]. ISOAMYLASE hydrolyzes all branching linkages in glycogen comparatively well, while pullulanase hydrolyzes relatively few [2]. Quantitative comparison indicates ISOAMYLASE hydrolyzes glycogen at approximately 124 times the rate of pullulanase [3].

Glycogen metabolism Enzyme specificity Glycogen debranching

ISOAMYLASE vs. Amylo-α-1,6-glucosidase: Optimal Debranching Chain Length

ISOAMYLASE exhibits a distinct chain-length preference for debranching compared to amylo-α-1,6-glucosidase (AMY). The optimal debranching length for ISOAMYLASE is DP (degree of polymerization) 25–36, which is substantially longer than that of AMY (DP 13–24) [1]. In maltodextrin debranching assays, AMY achieved an 80% debranching rate after 6 h, which was 20% higher than ISOAMYLASE under identical conditions, reflecting AMY's preference for medium-length branched chains [2]. Conversely, ISOAMYLASE preferentially hydrolyzes branch linkages attached to longer glucan chains, making it more suitable for debranching high-molecular-weight polysaccharides [3].

Maltodextrin processing Oligosaccharide analysis Debranching enzyme selection

ISOAMYLASE vs. Limit Dextrinase and Pullulanase: Differential Substrate Specificity and Pullulan Inactivity

ISOAMYLASE is distinguished from limit dextrinase (EC 3.2.1.142) and pullulanase (EC 3.2.1.41) by its complete inability to hydrolyze pullulan, a linear polysaccharide of α-1,6-linked maltotriose units, and by its limited action on α-limit dextrins [1]. The IUBMB Enzyme Commission explicitly states that ISOAMYLASE 'differs from EC 3.2.1.41 (pullulanase) and EC 3.2.1.142 (limit dextrinase) by its inability to hydrolyse pullulan' [2]. This negative specificity is diagnostically valuable: pullulanase isoforms can be distinguished from isoamylase isoforms based on their ability to use pullulan as a substrate, with isoamylase defined as isoforms that cannot hydrolyze pullulan [3]. Additionally, ISOAMYLASE favors higher-molecular-weight polysaccharides as substrates; most branched oligosaccharides are hydrolyzed at rates 10% or less of the rate of amylopectin hydrolysis [4].

Enzyme specificity profiling Pullulan hydrolysis Analytical enzyme selection

Thermostable ISOAMYLASE Variant: Kinetic Parameters on Glycogen and Industrial Starch Conversion Superiority

A thermostable ISOAMYLASE variant (IAM) purified from Bacillus sp. CICIM 304 exhibits optimal activity at 70°C and pH 6.0, with excellent thermostability between 30–70°C and pH stability from 5.5–9.0 [1]. Under conditions of 50°C and pH 6.0, the kinetic parameters on glycogen were determined as Kₘ = 0.403 ± 0.018 mg/mg and Vₘₐₓ = 0.018 ± 0.001 mg/(min·mg) [2]. The deduced amino acid sequence shares less than 40% homology with any previously reported microbial isoamylase, confirming it as a novel enzyme [3]. The authors explicitly state that 'this enzyme showed its obvious superiority in the industrial starch conversion process' [4]. In maltose syrup production, recombinant isoamylase from Bacillus lentus expressed in Pichia pastoris (optimal activity 70°C, pH 6.5, stable 30–70°C) 'proves to be superior to pullulanase as an auxiliary enzyme' [5].

Thermostable enzymes Industrial starch processing Kinetic parameters

ISOAMYLASE Synergy with α-Amylase: Maltohexaose Yield Enhancement

ISOAMYLASE demonstrates superior synergistic performance with α-amylase in maltooligosaccharide production. A novel isoamylase (IsoM) from Corallococcus sp. strain EGB, with specific activity up to 70,600 U/mg, improved maltohexaose yield by 63.3% when used in combination with maltohexaose-producing α-amylase AmyM, compared to only a 21.9% improvement achieved with the commercial pullulanase Promozyme®D2 under identical conditions [1]. In resistant starch (RS) production from raw starch, IsoM achieved a 70.9% yield, which was comparable to the commercial pullulanase benchmark [2]. The enzyme exhibited high debranching efficiency against α-1,6-glycosidic bonds of branched starch with no activity towards α-1,4-glycosidic bonds, confirming clean debranching without unwanted side-chain hydrolysis [3].

Maltooligosaccharide production Enzyme synergy Starch saccharification

ISOAMYLASE (CAS 9067-73-6) Evidence-Based Research and Industrial Application Scenarios


Amylopectin Fine Structure Analysis and Starch Characterization

ISOAMYLASE is the preferred debranching enzyme for complete amylopectin debranching in analytical starch chemistry. As demonstrated by Yokobayashi et al., ISOAMYLASE achieves complete hydrolysis of waxy maize amylopectin branch linkages with 0.01 mg enzyme per gram substrate, whereas pullulanase requires >100-fold higher enzyme mass and may fail to achieve complete debranching [1]. ISOAMYLASE hydrolyzes both inner and outer branch linkages, enabling accurate determination of amylopectin chain-length distribution via size-exclusion chromatography or fluorophore-assisted carbohydrate electrophoresis (FACE). This application is critical for starch structure-function studies in food science, plant genetics, and biofuel feedstock characterization.

Complete Glycogen Debranching for Structural Studies and Pharmaceutical Processing

For applications requiring complete glycogen debranching—including glycogen fine structure analysis, pharmaceutical-grade glycogen processing, and research on glycogen storage diseases—ISOAMYLASE is functionally irreplaceable by pullulanase. Quantitative data show that 0.027 mg ISOAMYLASE achieves complete oyster glycogen debranching in 24 h, while 20 mg pullulanase achieves only ~30% hydrolysis [2]. The ~740-fold difference in required enzyme mass and the qualitative inability of pullulanase to access inner glycogen branch linkages [3] mean that pullulanase substitution would result in incomplete debranching and erroneous structural conclusions.

Industrial Maltose and Maltooligosaccharide Syrup Production

In industrial starch saccharification for maltose or maltooligosaccharide production, ISOAMYLASE outperforms pullulanase as an auxiliary debranching enzyme. Recombinant isoamylase from Bacillus lentus expressed in P. pastoris has been explicitly shown to be 'superior to pullulanase as an auxiliary enzyme in maltose production from starch' [4]. For maltohexaose production specifically, ISOAMYLASE IsoM in combination with α-amylase AmyM improved yield by 63.3%, a 2.9-fold greater enhancement than that achieved with commercial pullulanase Promozyme®D2 (21.9% improvement) [5]. Thermostable ISOAMYLASE variants with optimal activity at 70°C and broad pH stability (5.5–9.0) enable direct integration into high-temperature liquefaction-saccharification processes without temperature cycling [6].

Validated Analytical Methods: AOAC Method 2000.11 and GB Standard 5009.245-2016

ISOAMYLASE (specifically the Flavobacterium odoratum-derived product) is a designated enzyme in two validated regulatory methods for dietary fiber determination: AOAC Method 2000.11 and Chinese GB Standard 5009.245-2016 [7]. These methods quantify polydextrose (a low molar mass dietary fiber) in foods using a sequential enzyme hydrolysis step incorporating ISOAMYLASE, fructanase, and amyloglucosidase. Procurement of ISOAMYLASE from qualified vendors with documented method recognition ensures analytical compliance and reproducibility. Substitution with alternative debranching enzymes would invalidate method compliance and may produce non-comparable results due to differential substrate specificity [8].

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